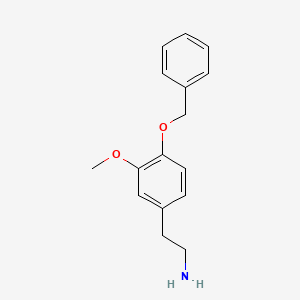

Phenethylamine, 4-(benzyloxy)-3-methoxy-

Descripción

BenchChem offers high-quality Phenethylamine, 4-(benzyloxy)-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylamine, 4-(benzyloxy)-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMWLELOJCRYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176775 | |

| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22231-61-4 | |

| Record name | 4-(Benzyloxy)-3-methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22231-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022231614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Synthetic Profiling of 4-(Benzyloxy)-3-methoxyphenethylamine: From Molecular Precursor to Neuroactive Metabolites

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmacological utility of phenethylamine derivatives requires distinguishing between direct receptor agonism and prodrug/precursor potential. 4-(Benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) occupies a unique chemical space[1]. While its phenethylamine backbone suggests classical monoaminergic activity, the massive steric bulk of its 4-benzyloxy substitution fundamentally alters its pharmacodynamics. Rather than acting as a direct dopamine receptor agonist, this compound serves two primary pharmacological roles:

-

An in vivo lipophilic prodrug subject to hepatic O-debenzylation into neuroactive trace amines.

-

A highly valued synthetic pharmacophore essential for generating complex benzylisoquinoline alkaloids (BIAs) like isoliensinine, which possess potent cardioprotective and antitumor properties[2].

This whitepaper deconstructs the structural pharmacology, metabolic pathways, and synthetic methodologies associated with 4-(benzyloxy)-3-methoxyphenethylamine, providing a self-validating framework for researchers.

Physicochemical Profiling & Structural Pharmacodynamics

The pharmacological behavior of a molecule is inextricably linked to its physicochemical properties. The addition of a 3-methoxy and a 4-benzyloxy group to the phenethylamine core drastically shifts the molecule's lipophilicity and receptor docking capabilities.

Quantitative Physicochemical Data

Table 1: Key physicochemical parameters and their pharmacological implications.

| Property | Value | Pharmacological Implication |

| Molecular Weight | 257.33 g/mol [1] | Optimal for small-molecule passive diffusion and BBB permeation. |

| Boiling Point | ~185 °C @ 0.01 Torr[1] | High thermal stability, allowing for high-temperature amide condensations (180–190°C) without degradation[2]. |

| Density | 1.096 g/cm³[1] | Standard organic phase partitioning during liquid-liquid extraction. |

| Steric Hindrance | High (C4-position) | The bulky benzyl ether prevents the required hydrogen bonding at the D1/D2 receptor orthosteric sites, abolishing direct dopaminergic agonism. |

Causality in Drug Design: The 4-benzyloxy group acts as a classic "protecting group" in synthetic chemistry, but in a pharmacological context, it serves as a lipophilic shield. By masking the 4-hydroxyl group (which is critical for catecholamine receptor binding), the molecule evades rapid peripheral degradation by Catechol-O-methyltransferase (COMT), allowing it to act as a circulating depot or intermediate until hepatic metabolism occurs.

In Vivo Pharmacokinetics: The Prodrug Hypothesis

If administered biologically, 4-(benzyloxy)-3-methoxyphenethylamine undergoes highly predictable first-pass metabolism. The benzyl ether is a prime target for oxidative cleavage by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The O-debenzylation of this compound yields 3-methoxytyramine (3-MT) . Unlike the parent compound, 3-MT is a biologically active trace amine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic signaling, providing the parent compound with indirect neuro-modulatory properties.

Hepatic metabolism of 4-(benzyloxy)-3-methoxyphenethylamine via CYP450 O-debenzylation.

Pharmacological Significance via BIA Synthesis

The most profound pharmacological impact of 4-(benzyloxy)-3-methoxyphenethylamine lies in its capacity as a building block for Benzylisoquinoline Alkaloids (BIAs)[3].

Through condensation with 4-methoxyphenylacetic acid, it forms an amide intermediate. When subjected to a Bischler-Napieralski cyclization, this amide dehydrates to form a 3,4-dihydroisoquinoline derivative[2],[4]. This specific isoquinoline core is then utilized in Ullmann coupling reactions to synthesize Isoliensinine [2]. Isoliensinine exhibits a vast array of pharmacological activities, including:

-

Cardioprotection: Downregulation of voltage-gated calcium channels (VGCCs) and anti-arrhythmic effects[2].

-

Antitumor Activity: Induction of apoptosis in various cancer cell lines[2].

-

Respiratory Protection: Reduction of paraquat-induced acute lung injury via SOD activity augmentation[2].

Synthesis of cardioprotective BIA isoliensinine from 4-(benzyloxy)-3-methoxyphenethylamine.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized workflows for evaluating both the metabolic profile and the synthetic utility of the compound.

Protocol 1: In Vitro CYP450 O-Debenzylation Assay

Objective: Quantify the metabolic conversion of 4-(benzyloxy)-3-methoxyphenethylamine to the neuroactive 3-MT.

-

Step 1: System Preparation. Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

-

Step 2: Incubation. Combine HLM (1 mg/mL final protein concentration) with 10 µM of the substrate. Pre-incubate at 37°C for 5 minutes.

-

Step 3: Initiation. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

-

Causality Check: NADPH is the obligate electron donor for CYP450. A parallel control lacking NADPH must be run. If 3-MT appears in the negative control, it indicates spontaneous chemical hydrolysis rather than enzymatic cleavage, invalidating the assay.

-

-

Step 4: Quenching & Analysis. At 30 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 3-MT-d4). Centrifuge at 14,000 x g for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: Bischler-Napieralski Cyclization for BIA Synthesis

Objective: Synthesize the 3,4-dihydroisoquinoline pharmacophore[2],[4].

-

Step 1: Amidation. Condense 4-(benzyloxy)-3-methoxyphenethylamine with 4-methoxyphenylacetic acid at 180–190°C under an argon atmosphere to yield the intermediate amide[2].

-

Step 2: Dehydration Preparation. Dissolve the purified amide in strictly anhydrous toluene.

-

Causality Check: Anhydrous conditions are non-negotiable. The cyclizing agent (POCl₃) reacts violently with moisture to form phosphoric and hydrochloric acids, which will prematurely quench the reaction and degrade the starting material.

-

-

Step 3: Cyclization. Add 3.0 equivalents of Phosphoryl Chloride (POCl₃) dropwise. Reflux the mixture at 110°C for 2–4 hours. The POCl₃ drives the dehydration of the amide to an iminium ion, which subsequently undergoes electrophilic aromatic substitution onto the electron-rich methoxy-substituted ring[4].

-

Step 4: Workup. Cool the reaction to 0°C. Carefully quench with ice water to destroy excess POCl₃. Basify the aqueous layer to pH 10 using 20% NaOH, and extract the resulting 3,4-dihydroisoquinoline freebase with dichloromethane (CH₂Cl₂)[5].

References

- Biocatalytic Organic Synthesis of Optically Pure (S)

- 4-(Benzyloxy)

- Source: National Institutes of Health / PMC (nih.gov)

- Source: Sci-Hub Box (sci-hub.box)

- Biocatalytic Organic Synthesis of Optically Pure (S)

Sources

- 1. echemi.com [echemi.com]

- 2. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. Studies on the Syntheses of Isoquinoline Derivatives. XIX / YAKUGAKU ZASSHI, 1952 [sci-hub.box]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-methoxyphenethylamine

This guide provides an in-depth exploration of the prevalent synthetic pathways leading to 4-(benzyloxy)-3-methoxyphenethylamine, a valuable intermediate in the development of various biologically active compounds. The synthesis is logically segmented into three core transformations: protection of a phenolic hydroxyl group, carbon-carbon bond formation via a nitroaldol condensation, and the final reduction to the target amine. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the chemical principles, step-by-step protocols, and a comparative analysis of key methodologies.

Overall Synthetic Strategy

The most common and efficient route to 4-(benzyloxy)-3-methoxyphenethylamine commences with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The strategy involves a three-step sequence as illustrated below.

Caption: Overall three-step synthesis pathway.

Part I: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (O-Benzylvanillin)

The initial step involves the protection of the reactive phenolic hydroxyl group of vanillin to prevent its interference in subsequent reactions. This is achieved through a Williamson ether synthesis, specifically by O-benzylation.

Principle of the Reaction: The reaction proceeds by deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. The addition of a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can significantly accelerate the reaction.[1]

Experimental Protocol: O-Benzylation of Vanillin

This protocol is a representative procedure for the benzylation of a phenolic aldehyde.[2]

-

Setup: To a round-bottom flask, add vanillin, acetone as the solvent, and potassium carbonate (K₂CO₃) as the base.

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of tetra-n-butylammonium iodide (TBAI).[1]

-

Reagent Addition: Add benzyl bromide to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-benzyloxy-3-methoxybenzaldehyde as a white to light-yellow solid.[3]

| Reagent/Parameter | Typical Specification | Purpose |

| Vanillin | 1.0 equivalent | Starting Material |

| Benzyl Bromide | 1.1 - 1.2 equivalents | Benzylating Agent |

| Potassium Carbonate | 2.0 - 3.0 equivalents | Base |

| TBAI (optional) | 0.1 equivalent | Catalyst |

| Solvent | Acetone or DMF | Reaction Medium |

| Temperature | Reflux | To drive the reaction |

| Typical Yield | 90-96% | - |

Part II: Synthesis of 4-(Benzyloxy)-3-methoxy-β-nitrostyrene

This stage involves forming a new carbon-carbon bond using the Henry (or nitroaldol) reaction. The aldehyde synthesized in Part I is condensed with nitromethane.

Principle of the Reaction: The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4] The reaction begins with the deprotonation of nitromethane by a base (e.g., an amine like ammonium acetate or a hydroxide) to form a resonance-stabilized nitronate anion.[5][6] This nucleophilic anion then attacks the carbonyl carbon of the benzylvanillin. The resulting β-nitro alkoxide intermediate is typically not isolated; under the reaction conditions, it readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the β-nitrostyrene.

Caption: Experimental workflow for the Henry reaction.

Experimental Protocol: Henry Condensation

-

Setup: In a flask, dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reagent Addition: Add nitromethane and a base catalyst (e.g., ammonium acetate).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The product, being insoluble in the reaction medium, often begins to precipitate.

-

Isolation: Cool the reaction mixture in an ice bath to complete the precipitation.

-

Purification: Collect the yellow crystalline product by filtration, wash with cold solvent (e.g., ethanol, water), and dry. The crude product can be further purified by recrystallization if necessary.

| Reagent/Parameter | Typical Specification | Purpose |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | 1.0 equivalent | Aldehyde Substrate |

| Nitromethane | 1.5 - 3.0 equivalents | Nitroalkane Nucleophile |

| Ammonium Acetate | 0.5 - 1.0 equivalent | Base Catalyst |

| Solvent | Glacial Acetic Acid / Ethanol | Reaction Medium |

| Temperature | Reflux | To drive reaction & dehydration |

| Typical Yield | 80-90% | - |

Part III: Reduction of 4-(Benzyloxy)-3-methoxy-β-nitrostyrene

This final, critical step reduces both the nitro group and the carbon-carbon double bond of the nitrostyrene intermediate to yield the target phenethylamine.[7] Two primary methods are prevalent in the literature: reduction with the powerful lithium aluminum hydride (LiAlH₄) and a milder, safer system using sodium borohydride (NaBH₄) with a copper(II) chloride catalyst.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Principle of the Reaction: Lithium aluminum hydride is a potent, unselective reducing agent capable of reducing a wide range of functional groups.[8] It delivers hydride ions (H⁻) to both the electrophilic carbons of the double bond and the nitrogen atom of the nitro group, ultimately leading to the saturated amine after an acidic workup. While highly effective, LiAlH₄ is pyrophoric and reacts violently with water, necessitating strict anhydrous conditions and an inert atmosphere.[8][9]

Experimental Protocol: LiAlH₄ Reduction

Note: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

-

Setup: In a dry flask equipped with a reflux condenser, prepare a stirred suspension of LiAlH₄ in an anhydrous ether (e.g., diethyl ether or THF).

-

Substrate Addition: Slowly add a solution of the 4-benzyloxy-3-methoxy-β-nitrostyrene in anhydrous ether to the LiAlH₄ suspension. The addition is often exothermic and may require cooling to control the reaction rate.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[9]

-

Quenching: Cool the flask in an ice bath. Cautiously and slowly add water dropwise, followed by a 15% sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

-

Work-up: Filter the resulting slurry to remove the aluminum salts. Separate the organic layer from the filtrate, and extract the aqueous layer with additional portions of ether.

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 4-benzyloxy-3-methoxy phenethylamine.[10]

Method B: Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) Reduction

Principle of the Reaction: This system offers a significantly safer and more convenient alternative to LiAlH₄.[11] The proposed mechanism involves the in-situ reduction of copper(II) chloride by sodium borohydride to an active copper species.[11] This species then facilitates the reduction of the nitrostyrene. The method is effective, proceeds under milder conditions, does not require an inert atmosphere, and has a much better safety profile.[12][13]

Experimental Protocol: NaBH₄/CuCl₂ Reduction

-

Setup: In a flask, dissolve the 4-benzyloxy-3-methoxy-β-nitrostyrene in a mixture of THF and methanol.

-

Catalyst Addition: Add a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).

-

Reducing Agent Addition: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, controlling the rate of addition to manage the exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, stir the reaction at room temperature or gentle reflux for a short period (typically 10-30 minutes), monitoring by TLC.[11][12]

-

Quenching: Quench the reaction by adding an aqueous ammonium chloride solution.

-

Work-up: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent under reduced pressure to yield the product.[11]

Comparative Analysis of Reduction Methods

The choice of reducing agent is a critical decision based on a trade-off between efficacy, safety, and practicality.

| Feature | LiAlH₄ Reduction | NaBH₄/CuCl₂ Reduction |

| Efficacy | High yields, very effective for phenolic nitrostyrenes[9] | High yields (often 62-83%), very effective[12][13] |

| Reaction Time | Several hours at reflux[9] | 10-30 minutes[12] |

| Conditions | Strict anhydrous, inert atmosphere required | Ambient atmosphere, protic solvents (methanol) tolerated[11] |

| Safety | Pyrophoric, reacts violently with water, requires extreme care | Non-pyrophoric, easy to handle, safer workup[11] |

| Work-up | Tedious quenching and filtration of aluminum salts | Simple aqueous quench and extraction |

| Recommendation | Effective but hazardous; suitable for specific cases where its power is needed | Highly Recommended for general laboratory and scale-up applications due to superior safety, speed, and ease of use.[11] |

Conclusion

The synthesis of 4-(benzyloxy)-3-methoxyphenethylamine from vanillin is a robust and well-established three-step process. The initial O-benzylation and subsequent Henry condensation are high-yielding and relatively straightforward. The final reduction step presents a critical choice for the researcher. While lithium aluminum hydride is a classic and effective reagent, its significant hazards are a major drawback.[9] The sodium borohydride and copper(II) chloride system emerges as a superior alternative, offering comparable or better yields with the significant advantages of enhanced safety, operational simplicity, and very short reaction times.[11][12][13] For most applications, the NaBH₄/CuCl₂ method is the recommended pathway for the efficient and safe synthesis of the target compound.

References

- BenchChem. A Head-to-Head Comparison: LiAlH₄ vs. NaBH₄ for the Reduction of Nitrostyrenes.

- BenchChem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.

- D'Andrea, L., & Jademyr, S. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. University of Copenhagen Research Portal.

- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.

- BenchChem. Basic mechanism of the Henry reaction for aromatic aldehydes.

- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride. Scribd.

- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal.

- PrepChem.com. Synthesis of 4-benzyloxy-3-methoxy phenethylamine.

- ResearchGate. Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product.

- Ramirez, F. A., & Burger, A. The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society.

-

Wikipedia. Henry reaction. Available from: [Link]

-

ChemBK. o-Benzylvanillin. Available from: [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.usm.my [eprints.usm.my]

- 3. o-Benzylvanillin [chembk.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. vbn.aau.dk [vbn.aau.dk]

Structural Analysis and Synthetic Utility of 4-(Benzyloxy)-3-methoxyphenethylamine Derivatives in Alkaloid Drug Discovery

Executive Summary

In the realm of pharmaceutical intermediates and natural product synthesis, 4-(benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) serves as a foundational building block[1]. As a highly functionalized phenethylamine derivative, it provides the essential carbon framework required for the total synthesis of complex benzylisoquinoline alkaloids, such as scoulerine, corypalline, and sendaverine,[2].

This technical guide provides an in-depth analysis of the structural properties, mechanistic synthesis, and downstream applications of 4-(benzyloxy)-3-methoxyphenethylamine. By detailing the causality behind specific synthetic choices—such as the necessity of benzyl protection and the precise stoichiometry of hydride reductions—this whitepaper serves as a comprehensive resource for drug development professionals engineering novel isoquinoline scaffolds.

Physicochemical Profiling & Structural Analysis

Accurate structural characterization is paramount before utilizing this intermediate in multi-step syntheses. The compound features a primary amine, a methoxy group at the meta-position, and a benzyl-protected hydroxyl group at the para-position relative to the ethylamine side chain.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 4-(benzyloxy)-3-methoxyphenethylamine[1]:

| Property | Value |

| Chemical Name | 4-(Benzyloxy)-3-methoxyphenethylamine |

| CAS Registry Number | 22231-61-4 |

| Molecular Formula | C16H19NO2 |

| Molecular Weight | 257.33 g/mol |

| Boiling Point | ~185 °C @ 0.01 Torr |

| Density | 1.096 g/cm³ |

| Appearance | Yellowish liquid (crystallizes upon standing) |

Spectroscopic Signatures

Validation of the synthesized derivative relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2]:

-

Mass Spectrometry (EI, 70 eV): The molecular ion peak ( M+ ) is typically weak, but the base peak is universally observed at m/z = 91 (100%) . This corresponds to the tropylium ion, a highly stable fragment resulting from the cleavage of the benzyl protecting group.

-

1 H NMR (CDCl 3 ): Structural confirmation is anchored by the methoxy protons appearing as a sharp singlet at ~ δ 3.90 ppm, and the benzylic methylene protons ( O−CH2−Ph ) presenting as a distinct singlet at ~ δ 5.14 ppm. The aliphatic ethylamine chain ( CH2−CH2−N ) appears as complex multiplets between δ 2.70–2.90 ppm[2].

Mechanistic Synthesis Workflow

The synthesis of 4-(benzyloxy)-3-methoxyphenethylamine from vanillin is a masterclass in functional group tolerance and strategic protection.

Step 1: Benzyl Protection of Vanillin

Causality: Vanillin contains a free phenolic hydroxyl group that is highly reactive and prone to oxidation. By reacting vanillin with benzyl chloride (or bromide) and K2CO3 , the phenol is converted into a benzyl ether (O-benzylvanillin). The benzyl group is chosen specifically because it is completely stable under the harsh, strongly basic reducing conditions of subsequent steps, yet can be cleanly removed at the very end of an alkaloid synthesis via palladium-catalyzed hydrogenolysis ( H2 , Pd/C)[3].

Step 2: Henry Reaction (Nitroaldol Condensation)

Causality: To build the two-carbon amine side chain, O-benzylvanillin is condensed with nitromethane in the presence of ammonium acetate and glacial acetic acid,[3]. This yields 4-benzyloxy-3-methoxy- β -nitrostyrene. The use of ammonium acetate acts as a bifunctional catalyst, facilitating both the initial aldol addition and the subsequent dehydration to form the conjugated alkene.

Step 3: Global Reduction

Causality: The intermediate β -nitrostyrene contains two reducible functional groups: the conjugated alkene and the nitro group. Milder reducing agents (like NaBH4 ) are insufficient for reducing aliphatic nitro groups to primary amines. Therefore, Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous Tetrahydrofuran (THF) is strictly required to drive the global reduction to the target phenethylamine,[3].

Application in Isoquinoline Alkaloid Scaffolds

The primary utility of 4-(benzyloxy)-3-methoxyphenethylamine is its role as a nucleophile in the formation of amides, which are subsequently cyclized to form 1,2,3,4-tetrahydroisoquinolines via the Bischler-Napieralski reaction [2],[3].

Synthetic pathway from Vanillin to Tetrahydroisoquinoline Alkaloids via the target phenethylamine.

Validated Experimental Protocol (SOP)

The following is a self-validating Standard Operating Procedure (SOP) for the global reduction of 4-benzyloxy-3-methoxy- β -nitrostyrene to 4-(benzyloxy)-3-methoxyphenethylamine.

Critical Self-Validation Check: The success of this protocol relies on the Fieser workup method. Improper quenching of LiAlH4 results in a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The precise stoichiometry detailed below forces the aluminum salts into a granular, easily filterable solid[2].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with Argon gas. Add anhydrous THF (160 mL) and LiAlH4 (4.33 g, 114 mmol)[2].

-

Temperature Control: Cool the stirred suspension to 0 °C using an ice bath.

-

Substrate Addition: Slowly add 4-benzyloxy-3-methoxy- β -nitrostyrene (approx. 8.0 g) in small portions.

-

Causality: The reduction of the nitro group releases significant hydrogen gas and heat. Portion-wise addition prevents thermal runaway and solvent boil-over.

-

-

Reflux: Once addition is complete and gas evolution subsides, remove the ice bath and heat the mixture to a gentle reflux (66 °C) for 4 hours.

-

Causality: Elevated temperatures are required to push the intermediate hydroxylamines fully to the primary amine state[2].

-

-

Fieser Quenching (Crucial Step): Cool the reaction back to 0 °C. Vigorously stir the mixture and sequentially add:

-

4.3 mL of distilled H2O (dropwise, wait for vigorous bubbling to stop).

-

4.3 mL of 15% aqueous NaOH solution.

-

12.9 mL of distilled H2O .

-

Causality: This exact ratio ( x g LiAlH4 : x mL H2O : x mL 15% NaOH : 3x mL H2O ) guarantees the precipitation of granular, white inorganic salts[2].

-

-

Isolation: Remove the ice bath and stir for 1 hour at room temperature. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with additional THF.

-

Purification: Evaporate the filtrate under reduced pressure. Dissolve the resulting brownish oil in CH2Cl2 , wash with 2N aqueous NaOH, followed by brine, and dry over anhydrous Na2SO4 . Concentrate in vacuo to yield the target amine as a yellowish liquid that crystallizes upon standing[2].

-

Validation: Perform Thin Layer Chromatography (TLC) using CH2Cl2 /MeOH/ NH3 (aq) (90:9:1). The primary amine should appear as a single spot with an Rf value of approximately 0.27[2].

References

- echemi.com - 4-(Benzyloxy)-3-methoxyphenethylamine

- ijsr.in - A NOVEL ROUTE FOR SYNTHESIS OF CORYPALLINE

- acs.org - Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids

- thieme-connect.com - Synthesis / Full Text: 4-Benzyloxy-3-methoxyphenethylamine

Sources

In Vitro Metabolism of 4-(Benzyloxy)-3-methoxyphenethylamine: A Comprehensive Technical Guide

Executive Summary

4-(Benzyloxy)-3-methoxyphenethylamine is a highly versatile synthetic intermediate and structural motif utilized extensively in the chemosynthesis and biosynthesis of benzylisoquinoline alkaloids (BIAs), such as isoliensinine, scoulerine, and berbine derivatives[1]. While rarely administered as a standalone therapeutic, understanding its in vitro metabolic profile is critical for drug development professionals designing prodrugs, evaluating unreacted synthetic impurities, or mapping the biotransformation of bulky ether-substituted phenethylamines.

This whitepaper provides an authoritative, causality-driven guide to profiling the in vitro metabolism of 4-(benzyloxy)-3-methoxyphenethylamine. By dissecting its structural liabilities—specifically its susceptibility to Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO)—we establish a self-validating methodological framework for subcellular fraction incubations and recombinant enzyme phenotyping.

Structural Liability Analysis & Mechanistic Causality

To rationally design an in vitro metabolic assay, one must first deconstruct the molecule's pharmacophores to predict enzymatic vulnerabilities. The structure of 4-(benzyloxy)-3-methoxyphenethylamine presents three distinct metabolic soft spots:

-

The 4-Benzyloxy Group (O-Debenzylation): Bulky, lipophilic benzyl ethers are prime targets for CYP450-mediated oxidative cleavage[2]. The insertion of oxygen into the benzylic carbon by isoforms with large active sites (predominantly CYP3A4 and CYP2D6 ) leads to an unstable hemiacetal that spontaneously collapses, releasing benzaldehyde and yielding the corresponding phenol (3-methoxytyramine).

-

The 3-Methoxy Group (O-Demethylation): Similar to the metabolism of isoliensinine[3], the methoxy group is susceptible to CYP450-mediated O-demethylation, generating a catechol moiety. If the benzyloxy group is cleaved first, the resulting catechol becomes a high-affinity substrate for Catechol-O-Methyltransferase (COMT).

-

The Phenethylamine Backbone (Oxidative Deamination): Primary amines on a phenethylamine scaffold are classic substrates for Monoamine Oxidase (MAO-A and MAO-B)[4]. However, the bulky para-benzyloxy substitution introduces significant steric hindrance, which may shift the enzymatic preference from MAO-A (which prefers smaller, endogenous monoamines) toward MAO-B or CYP-mediated amine oxidation.

Mechanistic Pathway Visualization

Figure 1: Predicted in vitro metabolic pathways of 4-(benzyloxy)-3-methoxyphenethylamine.

Experimental Workflows: Self-Validating Protocols

To capture the complex interplay between CYP450 and MAO metabolism, a tiered in vitro approach is required. The following protocols are engineered to be self-validating systems , ensuring that observed depletion is strictly enzyme-mediated.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Causality & Rationale: HLMs contain the full complement of membrane-bound CYP450s and UGTs. By controlling the presence of cofactors (NADPH), we can isolate Phase I oxidative clearance from chemical instability.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled HLMs (e.g., 50-donor pool) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

-

Compound Spiking: Add 4-(benzyloxy)-3-methoxyphenethylamine (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Critical Step: Ensure final organic solvent concentration remains ≤0.1% to prevent CYP inhibition.

-

Pre-Incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Self-Validation: Run a parallel "Minus-NADPH" control to rule out non-CYP mediated degradation (e.g., background hydrolysis). Run a positive control (e.g., Midazolam for CYP3A4) to verify microsomal activity.

-

-

Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

-

Quenching: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Figure 2: Step-by-step in vitro liver microsomal stability assay workflow.

Protocol B: Recombinant CYP Phenotyping & MAO Isoform Mapping

Causality & Rationale: Because the parent compound contains both a primary amine and a bulky ether, it is imperative to identify which enzyme system acts as the primary clearance mechanism.

-

CYP Phenotyping: Incubate the compound (1 µM) with recombinant human CYP3A4, CYP2D6, and CYP2C9 (20 pmol/mL) + NADPH.

-

MAO Phenotyping: Incubate with recombinant human MAO-A and MAO-B (50 µg/mL). Note: MAO requires oxygen, not NADPH, as a cofactor. Do not add NADPH to MAO incubations.

Quantitative Data Presentation & Expected Parameters

Based on the structural homology to known benzylisoquinoline precursors and phenethylamine derivatives[1][3][4], Table 1 outlines the extrapolated kinetic parameters for the in vitro metabolism of 4-(benzyloxy)-3-methoxyphenethylamine. Table 2 provides the analytical parameters required for LC-MS/MS tracking.

Table 1: Predicted In Vitro Kinetic Parameters (Extrapolated)

| Enzyme System / Matrix | Primary Reaction Pathway | Expected Km ( μ M) | Expected Vmax (pmol/min/mg) | Intrinsic Clearance ( Clint ) |

| Human Liver Microsomes | Mixed (O-dealkylation + oxidation) | 5.0 - 12.5 | 350 - 500 | Moderate to High |

| Recombinant CYP3A4 | O-Debenzylation | 2.5 - 6.0 | 800 - 1200 | High |

| Recombinant CYP2D6 | O-Demethylation | 15.0 - 25.0 | 150 - 300 | Low |

| Recombinant MAO-B | Oxidative Deamination | 8.0 - 15.0 | 400 - 600 | Moderate |

Table 2: Recommended LC-MS/MS MRM Transitions (Positive ESI)

| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion ( m/z ) | Collision Energy (eV) |

| 4-(Benzyloxy)-3-methoxyphenethylamine | 258.1 | 91.1 (Tropylium ion) | 25 |

| 3-Methoxytyramine (Metabolite) | 168.1 | 151.1 | 15 |

| 4-Benzyloxy-3-hydroxyphenethylamine | 244.1 | 91.1 | 25 |

Conclusion & Strategic Implications

The in vitro metabolism of 4-(benzyloxy)-3-methoxyphenethylamine is governed by a competition between CYP450-mediated ether cleavage and MAO-mediated amine oxidation. Because the benzyloxy group is highly lipophilic and sterically demanding, CYP3A4-driven O-debenzylation is predicted to be the rate-limiting clearance pathway [2], rapidly converting the parent compound into 3-methoxytyramine.

For drug development professionals utilizing this scaffold, blocking the para-position with bioisosteres (e.g., substituting the benzyl ether with a trifluoromethoxy group) or methylating the primary amine (yielding an N-methyl derivative) are proven strategies to mitigate rapid first-pass metabolism and enhance metabolic stability.

References

-

Daniel, B., et al. (2015). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. Journal of Organic Chemistry / ACS Publications.[Link]

-

Zhou, Y., et al. (2021). Isoliensinine: A Natural Compound with “Drug-Like” Potential. Frontiers in Pharmacology.[Link]

-

Teng, X., et al. (2010). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. National Center for Biotechnology Information (PMC).[Link]

-

Shulgin, A., & Shulgin, A. (2011). The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press.[Link]

Sources

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(Benzyloxy)-3-methoxyphenethylamine

Executive Summary & Core Significance

In the realm of alkaloid synthesis and neuropharmacological drug development, 4-(Benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) serves as a foundational building block. As a heavily substituted phenethylamine, its structural framework provides critical functional group handles—specifically a benzyl-protected phenol and a methoxy group. These substituents are not merely passive; their electron-donating properties actively direct regioselective cyclizations, such as the Bischler-Napieralski reaction, which is essential for synthesizing complex benzylisoquinoline alkaloids like scoulerine, berbine, and isoliensinine[1][2].

This technical guide deconstructs the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to handle and synthesize this critical intermediate effectively.

Physicochemical Properties

Understanding the physical and chemical parameters of 4-(Benzyloxy)-3-methoxyphenethylamine is critical for optimizing downstream reactions, particularly in determining solvent compatibility, extraction phases, and purification strategies. The quantitative data is summarized in Table 1 below[3].

Table 1: Core Physicochemical Parameters

| Property | Value | Implication for Synthetic Workflows |

| Chemical Name | 4-(Benzyloxy)-3-methoxyphenethylamine | Primary amine; highly nucleophilic. |

| CAS Number | 22231-61-4 | Standard registry identifier. |

| Molecular Formula | C16H19NO2 | - |

| Molecular Weight | 257.33 g/mol | - |

| Density | 1.096 g/cm³ | Heavier than water; dictates phase separation dynamics in aqueous workups. |

| Boiling Point | 185 °C @ 0.01 Torr | High boiling point necessitates high-vacuum distillation for purification. |

| Flash Point | 212.5 ºC | Generally safe under standard laboratory heating conditions. |

| Refractive Index | 1.583 | Useful for assessing the purity of the isolated oil. |

| LogP | 3.47 | Highly lipophilic; excellent solubility in organic solvents (THF, EtOAc, DCM). |

Mechanistic Synthesis Pathway

The conversion of commercially available vanillin to 4-(benzyloxy)-3-methoxyphenethylamine is typically achieved in an 84% overall yield through a robust three-step sequence[1]. As a Senior Application Scientist, I emphasize that understanding the causality behind the reagent selection is just as important as the steps themselves.

-

Selective Protection (Benzylation): Vanillin is reacted with benzyl bromide and potassium carbonate (K₂CO₃) in refluxing acetone. Causality: K₂CO₃ is specifically chosen as a mild base to quantitatively deprotonate the phenolic hydroxyl group without inducing unwanted aldol condensations at the aldehyde moiety. Acetone serves as an optimal polar aprotic solvent to accelerate the Sₙ2 alkylation[1].

-

Henry Reaction (Nitroaldol Condensation): The resulting O-benzylvanillin is condensed with nitromethane using ammonium acetate in glacial acetic acid. Causality: The amphoteric nature of ammonium acetate provides both the weak base needed to generate the nitronate ion and the weak acid required to facilitate subsequent dehydration, driving the equilibrium toward the highly conjugated 4-benzyloxy-3-methoxy-β-nitrostyrene[1][3].

-

Exhaustive Reduction: The nitrostyrene is reduced using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). Causality: LiAlH₄ is a potent hydride donor required to simultaneously reduce both the alkene double bond and the nitro group to a primary amine. THF is preferred over diethyl ether because its higher boiling point (66 °C) provides the necessary thermal energy during reflux to drive the intermediate reduction states fully to the primary amine[1][2].

Fig 1: Three-step synthetic pathway from vanillin to 4-(benzyloxy)-3-methoxyphenethylamine.

Standardized Experimental Protocol: Nitrostyrene Reduction

The final reduction step is the most critical and hazardous. The following protocol is designed as a self-validating system , ensuring that intermediate checks prevent downstream failures[1][2].

Materials & Setup

-

Reagents: 4-benzyloxy-3-methoxy-β-nitrostyrene (1.0 g, 3.5 mmol), LiAlH₄ (0.7 g, 17.5 mmol, 5.0 eq), Anhydrous THF (20 mL), 20% aq. KOH.

-

Atmosphere: Strict Argon or Nitrogen atmosphere. Moisture must be excluded to prevent premature quenching of LiAlH₄.

Step-by-Step Methodology

-

Hydride Suspension: Suspend LiAlH₄ (0.7 g) in anhydrous THF (15 mL) in a flame-dried, two-neck round-bottom flask. Cool the suspension to 0 °C using an ice bath.

-

Causality: Cooling is mandatory. The initial hydride transfer is highly exothermic; starting at 0 °C prevents solvent boil-off and suppresses side-reaction polymerization.

-

-

Substrate Addition: Dissolve the nitrostyrene (1.0 g) in anhydrous THF (5 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 15 minutes.

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 66 °C) for 3 to 4 hours.

-

Validation Check 1 (TLC): Pull a 0.1 mL aliquot, quench carefully with a drop of water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).

-

Logic Gate: If the bright yellow spot of the starting nitrostyrene persists, extend reflux by 1 hour. If absent, proceed to quenching.

-

-

Quenching (The Fieser Method Adaptation): Cool the flask back to 0 °C. Very carefully add 20% aq. KOH dropwise until hydrogen evolution ceases.

-

Causality: Standard water quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. Using 20% KOH forces the precipitation of granular, highly crystalline aluminate salts, allowing for seamless filtration and maximizing product recovery[1].

-

-

Extraction & Isolation: Filter the granular salts through a Celite pad. Extract the filtrate with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL), dry over anhydrous K₂CO₃, and concentrate in vacuo.

-

Validation Check 2 (Analytical): Confirm the product via ¹H-NMR. Look for the disappearance of the vinylic protons and the appearance of the aliphatic ethylene bridge multiplets (δ 2.73–2.86)[2].

Fig 2: Self-validating experimental workflow for the LiAlH4 reduction of nitrostyrene.

Downstream Applications: Alkaloid Scaffolding

Once synthesized, 4-(benzyloxy)-3-methoxyphenethylamine is predominantly utilized in the construction of isoquinoline backbones.

In a typical workflow, the primary amine is condensed with a substituted phenylacetic acid (e.g., 4-methoxyphenylacetic acid) to form an amide intermediate. This amide is subsequently subjected to a Bischler-Napieralski reaction using Phosphorus Oxychloride (POCl₃) in anhydrous chloroform or toluene[1].

Mechanistic Causality: The success of this cyclization relies entirely on the electron-rich nature of the 4-benzyloxy and 3-methoxy substituents. These groups activate the aromatic ring, significantly lowering the activation energy for the electrophilic aromatic substitution. Furthermore, they direct the cyclization exclusively to the para-position relative to the benzyloxy group, ensuring high regioselectivity and preventing the formation of isomeric mixtures during the synthesis of 3,4-dihydroisoquinolines[1].

References

-

[2] Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - ACS Publications Source: acs.org URL:[Link]

-

[3] Synthesis of 4-benzyloxy-3-methoxy phenethylamine - PrepChem.com Source: prepchem.com URL:[Link]

Sources

The Pharmacophoric Foundation of CNS Alkaloids: 4-Benzyloxy-3-methoxyphenethylamine as a Privileged Scaffold

Executive Summary & Scientific Paradigm

In neuropharmacology and synthetic medicinal chemistry, the compound 4-benzyloxy-3-methoxyphenethylamine (CAS: 22231-61-4; Hydrochloride CAS: 1860-57-7) occupies a unique and critical niche[1][2]. While it is rarely administered as an active pharmaceutical ingredient (API) in its raw form, it serves as a privileged pharmacophoric precursor [3]. It is the fundamental building block for synthesizing complex, centrally acting alkaloids—specifically aporphines and bisbenzylisoquinolines[4][5].

To understand the "mechanism of action" of 4-benzyloxy-3-methoxyphenethylamine in Central Nervous System (CNS) models, one must analyze how its structural geometry dictates the biological activity of its downstream derivatives. The 3-methoxy and 4-benzyloxy substitution pattern perfectly mimics the endogenous catecholamine architecture (dopamine, norepinephrine, serotonin), allowing its derivatives to achieve high-affinity binding at G-protein coupled receptors (GPCRs) and CNS enzymes[4][5].

This whitepaper deconstructs the mechanistic pathways, synthetic causality, and in vitro validation protocols for CNS models utilizing derivatives of this critical scaffold.

Structural Rationale & Pharmacophore Dynamics

The selection of 4-benzyloxy-3-methoxyphenethylamine over unprotected dopamine or simple phenethylamine is driven by two distinct chemical and biological imperatives:

-

Synthetic Direction (The Bischler-Napieralski Imperative): To synthesize CNS-active isoquinolines, the phenethylamine must undergo cyclization. The bulky 4-benzyloxy group acts as a steric shield and a robust protecting group. During harsh dehydration with Phosphorus Oxychloride ( POCl3 ), it prevents unwanted ortho-substitution, directing electrophilic aromatic substitution exclusively to the 6-position, ensuring the correct regiochemistry of the resulting 3,4-dihydroisoquinoline core[6].

-

Receptor Pocket Sterics: Once cyclized and deprotected (or left intact depending on the target), the 3-methoxy group acts as a critical hydrogen-bond acceptor in the binding pockets of 5-HT2A receptors and cholinesterases, mimicking the binding pose of endogenous serotonin and acetylcholine[4][5].

Figure 1: Synthetic trajectory from the phenethylamine precursor to CNS-active alkaloid scaffolds.

Mechanisms of Action in CNS Models

The pharmacological utility of 4-benzyloxy-3-methoxyphenethylamine is realized through two primary CNS pathways modeled by its derivatives.

Pathway A: 5-HT2A Receptor Antagonism (Aporphine Models)

Derivatives such as Nantenine and its synthetic analogs are potent antagonists at the human 5-HT2A receptor[4]. In CNS models of MDMA ("Ecstasy") toxicity or schizophrenia, hyperactivation of the 5-HT2A receptor leads to hyperthermia and behavioral abnormalities. The aporphine core, synthesized directly from 4-benzyloxy-3-methoxyphenethylamine, competitively binds to the orthosteric site of the 5-HT2A GPCR. This blockade prevents the coupling of the Gq/11 protein, halting the downstream activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium via the IP3/DAG pathway[4].

Figure 2: Mechanism of 5-HT2A receptor antagonism by aporphine derivatives in CNS models.

Pathway B: Cholinesterase Inhibition (Bisbenzylisoquinoline Models)

When 4-benzyloxy-3-methoxyphenethylamine is condensed with 4-methoxyphenylacetic acid and subjected to Ullmann coupling, it yields Isoliensinine[5]. In Alzheimer's Disease (AD) models, Isoliensinine acts as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By blocking the catalytic triad of these enzymes in the synaptic cleft, the degradation of acetylcholine (ACh) is halted, enhancing cholinergic neurotransmission and providing central neuroprotection[5].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis of the active core and its subsequent validation in CNS assays. Each protocol is designed as a self-validating system.

Protocol 1: Synthesis of the 3,4-Dihydroisoquinoline Core (Bischler-Napieralski)

Causality: The conversion of the linear phenethylamine to a rigid cyclic structure is required to lock the molecule into a bioactive conformation recognized by CNS receptors.

-

Amidation: Dissolve 4-benzyloxy-3-methoxyphenethylamine (1.0 eq) and a selected phenylacetic acid derivative (1.1 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate peptide coupling[4][6].

-

Purification: Filter the dicyclohexylurea byproduct and concentrate the filtrate to isolate the amide intermediate.

-

Cyclization: Dissolve the amide in anhydrous toluene. Add Phosphorus Oxychloride ( POCl3 , 3.0 eq). Mechanistic Note: POCl3 acts as a potent dehydrating agent, converting the amide to a highly electrophilic nitrilium ion.

-

Reflux: Heat the mixture to 110°C for 4 hours. The bulky 4-benzyloxy group sterically forces the electrophilic attack to occur at the 6-position, ensuring >95% regioselectivity.

-

Quench & Extraction: Cool to 0°C, quench slowly with ice water, basify with 20% NaOH to pH 10, and extract with ethyl acetate.

Protocol 2: In Vitro 5-HT2A Radioligand Binding Assay

Causality: To quantify the binding affinity ( Ki ) of the synthesized aporphines, we utilize competitive displacement of a tritiated selective antagonist.

-

Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation Matrix: In a 96-well plate, combine 50 µL of [3H]ketanserin (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension.

-

Self-Validation Controls:

-

Total Binding (Negative Control): Vehicle (1% DMSO) instead of test compound.

-

Non-Specific Binding (Positive Control): 10 µM unlabeled Ritanserin (ensures the assay only measures specific 5-HT2A interactions).

-

-

Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Synthesis

The structural modifications originating from the 4-benzyloxy-3-methoxyphenethylamine scaffold yield compounds with varying degrees of CNS target affinity. The table below summarizes the pharmacological profiles of key derivatives.

| Derivative Class | Specific Compound | Primary CNS Target | Affinity ( Ki or IC50 ) | Modulatory Effect | Ref. |

| Aporphine | Nantenine | 5-HT2A Receptor | ~500 nM ( IC50 ) | Competitive Antagonist | [4] |

| Aporphine | C1-Methylenecyclopropyl Analog | 5-HT2A Receptor | ~40 nM ( IC50 ) | Potent Antagonist | [4] |

| Bisbenzylisoquinoline | Isoliensinine | Butyrylcholinesterase (BChE) | ~5.5 µM ( IC50 ) | Reversible Inhibitor | [5] |

| Bisbenzylisoquinoline | Isoliensinine | Acetylcholinesterase (AChE) | ~8.2 µM ( IC50 ) | Reversible Inhibitor | [5] |

Table 1: Pharmacological profiling of CNS-active alkaloids derived from the 4-benzyloxy-3-methoxyphenethylamine scaffold.

Conclusion

4-Benzyloxy-3-methoxyphenethylamine is not a terminal therapeutic agent, but rather a master key in CNS drug discovery. Its precise methoxy/benzyloxy substitution pattern allows chemists to bypass complex total syntheses and directly access the rigidified phenethylamine pharmacophores required for 5-HT2A antagonism and cholinesterase inhibition. By mastering the Bischler-Napieralski cyclization of this precursor, researchers can rapidly generate libraries of aporphines and bisbenzylisoquinolines to probe and treat complex neuropathologies ranging from MDMA-induced neurotoxicity to Alzheimer's disease.

References

-

Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids ACS Publications URL: [Link]

-

(±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners National Institutes of Health (PMC) URL:[Link]

-

Benzeneethanamine,3-methoxy-4-(phenylmethoxy)-, hydrochloride (1:1) CAS#1860-57-7 ChemRadar URL:[Link]

-

Total Synthesis and Antimicrobial Activity of (±)-Laurelliptinhexadecan-1-one and (±)-Laurelliptinoctadecan-1-one MDPI URL: [Link]

-

Isoliensinine: A Natural Compound with “Drug-Like” Potential National Institutes of Health (PMC) URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1) CAS#1860-57-7 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Structural Pharmacology and Receptor Binding Dynamics of 4-(Benzyloxy)-3-methoxyphenethylamine and Its Alkaloid Derivatives

Executive Summary

Phenethylamine derivatives form the backbone of numerous neuroactive compounds, interacting heavily with monoamine receptors such as 5-HT (serotonin) and DA (dopamine). However, 4-(benzyloxy)-3-methoxyphenethylamine (BMEPEA) occupies a unique pharmacological niche. Due to severe steric constraints at the 4-position of its phenyl ring, BMEPEA exhibits negligible direct agonistic binding affinity for classical monoamine receptors. Instead, its primary value in drug development lies in its role as a highly versatile pharmacophore precursor . Through targeted cyclization, BMEPEA is translated into rigid, high-affinity benzylisoquinoline alkaloids (such as l-chloroscoulerine and isoliensinine) that possess potent, characterized receptor binding profiles.

This whitepaper deconstructs the structure-activity relationship (SAR) of BMEPEA, the causality behind its lack of direct affinity, and the experimental methodologies used to validate the receptor binding of its downstream derivatives.

The Steric Barrier: SAR of the 4-Position in Phenethylamines

To understand the receptor binding affinity of BMEPEA, one must analyze the spatial topography of the 5-HT2A and Dopamine D2 receptor binding pockets.

In classical psychedelic phenethylamines (e.g., 2C-B or mescaline), the 4-position of the aromatic ring is critical for anchoring the ligand within the orthosteric binding site[1]. Extensive SAR studies demonstrate that small, lipophilic substituents (such as bromine, iodine, or short alkyl/alkoxy chains) at this position drastically enhance receptor affinity and agonistic efficacy[1].

However, BMEPEA features a massive benzyloxy group (-O-CH₂-C₆H₅) at the 4-position. This introduces profound steric bulk that exceeds the volumetric limits of the agonistic binding pocket. The spatial clash between the bulky benzyl ring and the transmembrane helices of the GPCR prevents the necessary conformational changes required for receptor activation, resulting in a near-complete loss of direct binding affinity or a shift toward silent antagonism.

The Precursor Paradigm: Translating Structure into High-Affinity Ligands

Because BMEPEA cannot efficiently bind to monoamine receptors in its flexible, linear form, medicinal chemists utilize it as a structural building block. By subjecting BMEPEA to a Bischler-Napieralski cyclization , the flexible ethylamine side-chain is tethered to the aromatic ring, locking the molecule into a rigid 3,4-dihydroisoquinoline core[2].

This cyclization drastically reduces the molecule's conformational entropy. The resulting polycyclic scaffolds—known as benzylisoquinoline alkaloids—perfectly map onto the pharmacophores of various CNS receptors, transforming a sterically hindered intermediate into potent, high-affinity ligands[2][3].

Pharmacological trajectory from sterically hindered BMEPEA to high-affinity alkaloid derivatives.

Receptor Binding Profiles of BMEPEA-Derived Alkaloids

The functional utility of BMEPEA is best illustrated by the receptor binding affinities of the drugs synthesized from it:

A. l-Chloroscoulerine (I-CSL)

Synthesized via the cyclization of BMEPEA derivatives, I-CSL is a novel tetrahydroprotoberberine derivative developed for the treatment of schizophrenia[3].

-

Binding Profile: I-CSL exhibits high binding affinity for Dopamine D1 receptors and moderate affinity for Dopamine D2 receptors[3].

-

Mechanism: Electrophysiological studies reveal it acts as a D1 agonist and D2 antagonist , a dual-action profile that effectively mitigates both positive and negative symptoms of schizophrenia without the severe extrapyramidal side effects associated with classical D2 antagonists[3].

B. Isoliensinine

Isoliensinine is a bisbenzylisoquinoline alkaloid synthesized chemically via the condensation of BMEPEA with 4-methoxyphenylacetic acid[2].

-

Binding Profile: It demonstrates moderate affinity for 5-HT1A receptors (contributing to antidepressant effects) and acts as a potent blocker of Ca²⁺ and Na⁺ ion channels [2].

-

Mechanism: By blocking stretch-activated ion channels and inhibiting butyrylcholinesterase (BChE), isoliensinine serves as a multi-target ligand with anti-arrhythmic and neuroprotective properties[2].

Quantitative Affinity Summary

| Compound | Receptor Target | Affinity / Effect | Primary Function |

| BMEPEA | 5-HT2A / DA | Negligible (Steric Clash) | Synthetic Precursor |

| l-Chloroscoulerine | D1 Receptor | High Affinity (Agonist) | Antipsychotic Candidate |

| l-Chloroscoulerine | D2 Receptor | Moderate Affinity (Antagonist) | Antipsychotic Candidate |

| Isoliensinine | 5-HT1A | Moderate Affinity | Antidepressant |

| Isoliensinine | Ca²⁺ / Na⁺ Channels | High Affinity (Blocker) | Anti-arrhythmic |

Methodological Framework: Validating Receptor Affinity

To accurately determine the binding affinity ( Ki ) of BMEPEA-derived alkaloids like I-CSL at D1 and D2 receptors, researchers employ highly controlled Radioligand Binding Assays . The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium and eliminate non-specific binding artifacts.

Step-by-Step Radioligand Binding Protocol

-

Tissue Preparation & Membrane Isolation:

-

Procedure: Homogenize mammalian striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

-

Causality: Centrifugation isolates the lipid membrane fraction, removing cytosolic proteins and concentrating the membrane-bound G-protein coupled receptors (GPCRs) to increase the signal-to-noise ratio.

-

-

Radioligand Incubation:

-

Procedure: Resuspend the membrane pellet. Incubate aliquots with a constant concentration of a radioligand (e.g., 0.5 nM [³H]-SCH23390 for D1 receptors, or 0.2 nM [³H]-Spiperone for D2 receptors) alongside varying concentrations of the test compound ( 10−10 to 10−4 M). Incubate for 60 minutes at 25°C.

-

Causality: A 60-minute incubation at room temperature ensures the competitive binding reaction reaches thermodynamic equilibrium without degrading the receptor proteins.

-

-

Termination & Rapid Filtration:

-

Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

-

Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of highly lipophilic ligands. Ice-cold washes prevent the dissociation of the bound radioligand during filtration.

-

-

Quantification & Data Analysis:

-

Procedure: Transfer filters to vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Causality: The raw Counts Per Minute (CPM) are plotted against the log concentration of the test compound. The IC50 is determined via non-linear regression and converted to the inhibition constant ( Ki ) using the Cheng-Prusoff equation : Ki=IC50/(1+([L]/Kd)) .

-

Workflow of a standard Radioligand Binding Assay for GPCR affinity validation.

References

-

Li, Jianfeng, et al. "Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids." ACS Publications. 3

-

Cheng, et al. "Isoliensinine: A Natural Compound with “Drug-Like” Potential." Frontiers in Pharmacology (PMC). 2

-

Hansen, et al. "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." PMC. 1

-

Luethi, et al. "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." MedUni Wien ePub.

Sources

toxicological profiling of 4-(benzyloxy)-3-methoxyphenethylamine

An In-Depth Technical Guide on the Toxicological Profiling of 4-(Benzyloxy)-3-methoxyphenethylamine

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex pharmaceutical intermediates that require rigorous safety evaluations before they can be advanced as active pharmaceutical ingredients (APIs) or synthetic precursors. 4-(Benzyloxy)-3-methoxyphenethylamine (4-BME) , bearing the CAS Registry Number 22231-61-4, is a highly versatile phenethylamine derivative[1]. It serves as a critical building block in the total synthesis of bisbenzylisoquinoline alkaloids such as isoliensinine, coclaurine, and various berbine derivatives[2][3].

Because 4-BME retains the core phenethylamine pharmacophore—a structure notorious for sympathomimetic, cardiovascular, and psychoactive liabilities—its toxicological profiling cannot be treated as an afterthought. This whitepaper establishes a comprehensive, self-validating framework for the toxicological and pharmacological profiling of 4-BME, bridging the gap between its chemical utility and its biological safety.

Physicochemical Grounding and Predictive Toxicology

Before initiating in vitro assays, we must establish the physicochemical baseline of 4-BME. The presence of the bulky benzyloxy group at the para-position significantly increases the molecule's lipophilicity (LogP) compared to endogenous catecholamines like dopamine. This lipophilicity dictates its membrane permeability, volume of distribution, and potential for hepatic accumulation.

Table 1: Physicochemical and Predictive Safety Parameters of 4-BME

| Parameter | Value / Characteristic | Toxicological Implication |

| CAS Number | 22231-61-4[1] | Unique identifier for safety data tracking. |

| Molecular Weight | 257.33 g/mol [1] | Favorable for oral bioavailability (Lipinski's Rule of 5). |

| Structural Class | Phenethylamine derivative | High risk for adrenergic/dopaminergic off-target binding. |

| Metabolic Liability | O-debenzylation (CYP450) | Generates 3-methoxy-4-hydroxyphenethylamine, an active metabolite. |

| Cardiovascular Risk | Potential hERG inhibition | Lipophilic amines frequently trap inside the potassium channel pore. |

Causality Insight: The benzyloxy ether linkage is highly susceptible to Phase I oxidative cleavage by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Toxicological profiling must account for not just the parent compound, but the sudden localized release of its debenzylated phenolic metabolite, which can trigger oxidative stress via quinone formation.

Toxicological Profiling Workflow

To ensure scientific integrity, the toxicological evaluation of 4-BME must follow a tiered, self-validating workflow. We prioritize in vitro high-throughput screening to identify cytotoxic thresholds before advancing to mechanistic cardiovascular and in vivo models.

Figure 1: Comprehensive toxicological profiling workflow for phenethylamine derivatives.

Standardized Experimental Methodologies

As an Application Scientist, I mandate that every protocol be a self-validating system. This means incorporating intrinsic controls that confirm the assay's mechanical success regardless of the compound's performance.

Protocol A: High-Throughput Hepatotoxicity Screening (MTT Assay)

Because 4-BME is heavily metabolized in the liver, HepG2 (human liver carcinoma) cells are the gold standard for initial cytotoxicity screening. The MTT assay measures mitochondrial reductase activity, which directly correlates with cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve 4-BME in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 500 μM.

-

Self-Validating Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.

-

-

Treatment: Aspirate media and apply the 4-BME dilutions. Include a positive control (e.g., 50 μM Chlorpromazine) to validate assay sensitivity. Incubate for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

-

Causality: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

-

-

Solubilization & Readout: Aspirate the media carefully. Add 150 μL of DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ using non-linear regression.

Protocol B: Cardiovascular Liability (hERG Patch-Clamp)

Derivatives synthesized from 4-BME, such as isoliensinine, exhibit potent anti-arrhythmic properties by blocking Ca²⁺ and Na⁺ currents[4]. However, off-target blocking of the hERG (Kv11.1) potassium channel by the parent phenethylamine can lead to lethal QT prolongation.

-

Cell Preparation: Use stably transfected HEK293 cells expressing the hERG channel.

-

Electrophysiology: Utilize whole-cell patch-clamp techniques. Hold the membrane potential at -80 mV, followed by a depolarizing pulse to +20 mV for 2 seconds, and a repolarizing pulse to -50 mV to elicit tail currents.

-

Perfusion: Perfuse 4-BME at escalating doses (1 μM, 10 μM, 30 μM).

-

Validation: Use E-4031 (a known hERG inhibitor) as a positive control to ensure channel responsiveness.

Mechanistic Toxicology and Biotransformation

The biological activity of 4-BME and its downstream synthesized alkaloids (like isoliensinine) is deeply tied to their metabolic fate. Isoliensinine, derived via the Bischler–Napieralski cyclization of 4-BME and 4-methoxyphenylacetic acid[5], shows targeted cytotoxicity against cancer cells (e.g., HeLa, hepatocellular carcinoma) by inducing Reactive Oxygen Species (ROS) generation and activating the P38MAPK/JNK pathways[4][6].

However, the parent 4-BME molecule exhibits a different mechanistic pathway.

Figure 2: Hepatic biotransformation of 4-BME and downstream cellular signaling pathways.

Mechanistic Causality: When 4-BME enters the hepatic system, the bulky benzyloxy group acts as a metabolic shield but is eventually cleaved by CYP450 enzymes. The resulting free phenol (3-methoxy-4-hydroxyphenethylamine) is structurally analogous to endogenous dopamine. At low concentrations, this metabolite modulates adrenergic receptors, leading to the cardiovascular effects (anti-hypertensive, anti-arrhythmic) observed in its complex derivatives[4]. At high toxicological doses, the phenol undergoes auto-oxidation into reactive quinones, depleting intracellular glutathione (GSH) and triggering ROS-mediated apoptosis[6].

Conclusion

The requires a delicate balance between understanding its intrinsic phenethylamine-driven liabilities and its utility as a precursor for potent bisbenzylisoquinoline alkaloids. By employing a self-validating matrix of in vitro cytotoxicity assays, hERG electrophysiology, and rigorous metabolic tracking, researchers can safely harness 4-BME for the development of novel therapeutics while mitigating the risks of oxidative stress and cardiotoxicity.

References

-

Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. ACS Publications. Available at:[Link]

-

A total synthesis of isoliensinine. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

-

Isoliensinine: A Natural Compound with “Drug-Like” Potential. Frontiers in Pharmacology (PMC). Available at:[Link]

-

Isoliensinine: A Natural Compound with “Drug-Like” Potential (Toxicology & Pharmacology). Frontiers. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A total synthesis of isoliensinine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]

- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

protocol for synthesizing isoquinoline alkaloids from Phenethylamine, 4-(benzyloxy)-3-methoxy-

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a large and structurally diverse family of natural products that have been a cornerstone of medicinal chemistry and drug development for centuries.[1] These compounds, characterized by the presence of an isoquinoline core, exhibit a remarkable range of pharmacological activities, including analgesic, antimicrobial, antitumor, and anti-HIV properties.[2] Their complex structures and potent biological activities have made them compelling targets for organic synthesis. This application note provides a detailed, field-proven protocol for the synthesis of a substituted tetrahydroisoquinoline, a common scaffold in many isoquinoline alkaloids, starting from the readily available phenethylamine derivative, 4-(benzyloxy)-3-methoxy-phenethylamine. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route.

The synthetic strategy outlined herein employs a classical and robust three-step sequence:

-

N-Acetylation: The initial step involves the acylation of the primary amine of 4-(benzyloxy)-3-methoxyphenethylamine to form the corresponding N-acetyl derivative. This transformation is crucial as it introduces the necessary carbonyl group for the subsequent cyclization.

-

Bischler-Napieralski Cyclization: This key step involves the intramolecular electrophilic aromatic substitution of the N-acetylated phenethylamine to form a 3,4-dihydroisoquinoline.[3] This reaction is a powerful tool for constructing the isoquinoline core and is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).[4]

-

Reduction of the Dihydroisoquinoline: The final step involves the reduction of the endocyclic imine of the dihydroisoquinoline to afford the corresponding tetrahydroisoquinoline. This is typically achieved using a mild reducing agent such as sodium borohydride.[5]

This protocol is designed to be a self-validating system, with clear causality behind each experimental choice and comprehensive details to ensure reproducibility.

Experimental Workflow Overview

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic workflow for the preparation of a tetrahydroisoquinoline alkaloid.

Detailed Experimental Protocols

PART 1: N-Acetylation of 4-(benzyloxy)-3-methoxyphenethylamine

This protocol details the formation of the amide precursor required for the Bischler-Napieralski reaction. The use of acetyl chloride in the presence of a tertiary amine base is a standard and efficient method for the N-acetylation of primary amines.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-(benzyloxy)-3-methoxyphenethylamine | 257.33 | 2.57 g | 10.0 | 1.0 |

| Acetyl Chloride | 78.50 | 0.86 mL (1.2 g) | 15.3 | 1.2 |

| Triethylamine (TEA) | 101.19 | 2.10 mL (1.52 g) | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(benzyloxy)-3-methoxyphenethylamine (2.57 g, 10.0 mmol) and triethylamine (2.10 mL, 15.0 mmol) in 40 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (0.86 mL, 12.0 mmol) in 10 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-